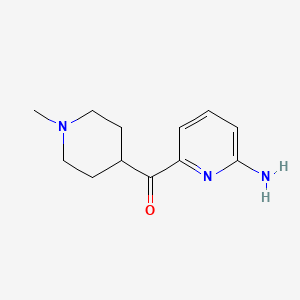

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-aminopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTJVIIEHKBRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464746 | |

| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613678-03-8 | |

| Record name | (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the CAS Number

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, identified by its CAS number 613678-03-8, is a molecule of significant interest in contemporary pharmaceutical synthesis.[1][2] While on the surface it appears as a specific arrangement of atoms, its true importance lies in its role as a critical building block in the synthesis of innovative therapeutics. This guide provides an in-depth exploration of this compound, moving beyond its basic chemical properties to elucidate its strategic importance in drug development, with a particular focus on its application in the synthesis of the novel anti-migraine agent, Lasmiditan. We will delve into its synthesis, its physicochemical characteristics, and the analytical methodologies required to ensure its quality, thereby providing a comprehensive resource for scientists engaged in the intricate process of drug discovery and development.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory and manufacturing setting.

Table 1: Physicochemical Properties of this compound [2][3][4]

| Property | Value |

| CAS Number | 613678-03-8 |

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.29 g/mol [5] |

| Appearance | Solid[5] |

| Boiling Point | 385.1 ± 42.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 186.7 ± 27.9 °C |

| Refractive Index | 1.581 |

| Polar Surface Area | 59.2 Ų |

| XLogP3 | 1.61 |

Safety and Handling:

According to supplier safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3]

Strategic Importance in the Synthesis of Lasmiditan: A New Era in Migraine Treatment

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Lasmiditan.[1] Lasmiditan is a first-in-class selective serotonin 5-HT1F receptor agonist for the acute treatment of migraine.

The Mechanism of Action of Lasmiditan: A Paradigm Shift

Understanding the mechanism of action of Lasmiditan is crucial to appreciating the importance of its synthetic precursors. Unlike the triptan class of migraine drugs, which act as 5-HT1B/1D receptor agonists and can cause vasoconstriction, Lasmiditan's selectivity for the 5-HT1F receptor provides a targeted approach to pain relief without this cardiovascular liability.

The proposed mechanism of action for Lasmiditan involves:

-

Inhibition of Neuropeptide Release: Activation of 5-HT1F receptors on trigeminal neurons is thought to inhibit the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).

-

Modulation of Pain Pathways: By acting on both peripheral and central trigeminal neurons, Lasmiditan can dampen the transmission of pain signals.

This targeted mechanism makes Lasmiditan a valuable therapeutic option for a broader range of migraine sufferers, including those with cardiovascular risk factors.

Caption: Mechanism of action of Lasmiditan.

Synthesis and Manufacturing: From Precursor to Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common synthetic route starts from 2,6-dibromopyridine.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This initial step involves a Grignard reaction between a derivative of 2,6-dibromopyridine and a suitable piperidine derivative.

-

Reactants: 2,6-dibromopyridine, isopropylmagnesium chloride, and 1-methyl-N-methoxy-N-methylpiperidine-4-carboxamide.

-

Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF).

-

Procedure:

-

A solution of 2,6-dibromopyridine in THF is cooled to a low temperature (e.g., -15°C).

-

Isopropylmagnesium chloride is added dropwise to form the Grignard reagent.

-

A solution of 1-methyl-N-methoxy-N-methylpiperidine-4-carboxamide in THF is then added to the reaction mixture.

-

The reaction is stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The reaction is quenched with a suitable aqueous solution (e.g., ammonium chloride solution).

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.[6][7]

-

Step 2: Amination to Yield this compound

The bromo-precursor is then converted to the desired amino compound.

-

Reactants: (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, ammonia.

-

Catalyst: A copper-based catalyst, such as copper(I) oxide, is often employed.

-

Solvent: A polar solvent like ethylene glycol is typically used.

-

Procedure:

-

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is dissolved in the solvent in a pressure-rated reactor.

-

The copper catalyst is added.

-

The reactor is sealed and charged with ammonia gas to a specific pressure.

-

The mixture is heated to a temperature typically ranging from 120-150°C for several hours.

-

After cooling, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification steps (e.g., crystallization or chromatography) to isolate the pure this compound.

-

Caption: Synthetic workflow for the target compound.

Analytical Characterization and Quality Control: A Self-Validating System

Ensuring the purity and identity of this compound is paramount before its use in the final stages of drug synthesis. A robust analytical workflow is essential for quality control.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and confirmation | Provides information on the number and environment of protons in the molecule.[8] |

| ¹³C NMR | Structural confirmation | Shows the number and types of carbon atoms. |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis | The mass spectrum should show the molecular ion peak corresponding to the compound's molecular weight.[8] |

| HPLC | Purity assessment and quantification | A validated HPLC method is crucial for determining the purity of the compound and for identifying and quantifying any impurities. |

| FTIR | Functional group identification | The infrared spectrum will show characteristic absorption bands for the functional groups present (e.g., N-H, C=O). |

Proposed HPLC Method for Purity Analysis

While a specific validated HPLC method for this compound is not publicly available, a suitable method can be developed based on the analysis of similar aminopyridine compounds.[9][10]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Cornerstone of Modern Pharmaceutical Synthesis

This compound is far more than a mere chemical intermediate; it is a testament to the intricate design and execution that underpins modern drug development. Its role in the synthesis of Lasmiditan highlights the importance of carefully crafted building blocks in creating targeted therapies with improved safety profiles. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of this molecule, from its synthesis and handling to its analytical characterization, is essential for the successful development of the next generation of medicines.

References

-

Capot Chemical. This compound. [Link]

-

PubChem. This compound. [Link]

- Wang, M. et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for Imaging iNOS. ACS Med. Chem. Lett.2012, 3 (10), 814–819.

- Wang, C. et al. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis2019, 39 (4), 724-729.

- Zeng, X. et al. Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. The Royal Society of Chemistry2014.

-

PubChem. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. [Link]

-

Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

Sources

- 1. This compound | 613678-03-8 [chemicalbook.com]

- 2. This compound | C12H17N3O | CID 11401723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. (6-Amino-2-pyridinyl)(1-methyl-4-piperidinyl)methanone | 613678-03-8 [sigmaaldrich.com]

- 6. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H15BrN2O | CID 17980300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sandoopharma.com [sandoopharma.com]

- 8. This compound(613678-03-8) 1H NMR [m.chemicalbook.com]

- 9. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone molecular weight

Technical Guide: (6-Aminopyrin-2-yl)(1-methylpiperidin-4-yl)methanone

A Comprehensive Analysis for Chemical Researchers and Drug Development Professionals

Abstract: This document provides a detailed technical overview of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a key chemical intermediate. It covers essential physicochemical properties, including its precise molecular weight, and outlines a validated synthetic pathway. Furthermore, it discusses the compound's known applications, particularly its role in the synthesis of advanced pharmaceutical agents. This guide is intended to equip researchers and drug development professionals with the critical data and methodologies required for the effective utilization of this compound in a laboratory and process chemistry setting.

Compound Identification and Core Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a methylpiperidine-carbonyl moiety. Its structure makes it a valuable building block in medicinal chemistry.

Key identifiers for this compound are crucial for accurate sourcing and regulatory documentation. The primary identifier is its CAS (Chemical Abstracts Service) number, which is 613678-03-8 .[1]

A summary of its fundamental physicochemical properties is presented below. These computed values are essential for experimental design, including solvent selection, reaction temperature considerations, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O | [1][2] |

| Average Molecular Weight | 219.28 g/mol | [2] |

| Exact Mass | 219.137162174 Da | [2] |

| CAS Number | 613678-03-8 | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1][3] |

| Boiling Point | 385.1 ± 42.0 °C at 760 mmHg | [1][3] |

| Flash Point | 186.7 ± 27.9 °C | [1][3] |

| Polar Surface Area (PSA) | 59.2 Ų | [1][2] |

| LogP (XLogP3) | 1.61 | [1][3] |

Synthesis and Mechanistic Considerations

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, notably in the development of serotonin 5-HT1F receptor agonists for migraine treatment.[4] A well-documented synthetic route involves the amination of a brominated precursor, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS: 613678-08-3).[5][6][7][8]

The conversion from the bromo- precursor to the final amino- product is a critical step. A patented method highlights a copper-catalyzed reaction.[5] This choice of catalyst is significant; copper(I) is known to facilitate nucleophilic aromatic substitution reactions, particularly the displacement of halides with ammonia or amine equivalents, often under milder conditions than uncatalyzed reactions.

The diagram below illustrates a logical workflow for the synthesis and subsequent utilization of this compound.

Caption: Synthetic workflow from starting materials to the final API.

Experimental Protocol: Copper-Catalyzed Amination

This protocol is based on methodologies described in patent literature for the conversion of the brominated precursor.[5]

Objective: To synthesize this compound from its brominated analog.

Materials:

-

(6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide

-

Copper(I) oxide (Cu₂O)

-

Ammonium hydroxide solution

-

Suitable organic solvent (e.g., Toluene)

-

Deionized Water

Procedure:

-

Reaction Setup: Charge a suitable reaction vessel with (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide and an appropriate organic solvent.

-

Catalyst Addition: Add a catalytic amount of Copper(I) oxide (>0.02 wt%). The use of a catalyst is crucial for reaction efficiency and to maintain a moderate reaction temperature.

-

Reagent Addition: Introduce an aqueous solution of ammonium hydroxide. This serves as the source of the amino group.

-

Heating: Heat the reaction mixture to a temperature below 80°C. Maintaining this temperature is critical to prevent side reactions and ensure selectivity. The progress of the reaction should be monitored by a suitable analytical technique (e.g., HPLC, TLC).

-

Workup: Upon completion, cool the reaction mixture. Perform a liquid-liquid extraction to separate the organic and aqueous phases. The product will be in the organic layer.

-

Purification: Wash the organic layer with water and brine to remove inorganic impurities. Dry the organic solvent (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be further purified by column chromatography or recrystallization to yield this compound of high purity.

Self-Validation: The integrity of this protocol is maintained by in-process monitoring (e.g., HPLC) to confirm the consumption of the starting material and the formation of the product. Post-purification, the structure and purity of the final compound must be confirmed using standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate its identity against reference standards.

Applications in Drug Development

The principal documented use of this compound is as a penultimate intermediate in the synthesis of Lasmiditan .[4] Lasmiditan is a selective serotonin 5-HT1F receptor agonist developed for the acute treatment of migraine.

The synthesis involves the acylation of the primary amine on the this compound molecule with 2,4,6-trifluorobenzoyl chloride.[5] The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the final amide product, Lasmiditan. This highlights the strategic importance of the title compound, as the 6-amino-2-pyridinyl moiety is a core structural element of this therapeutic agent.

Handling and Storage

For safe handling, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[1][3] Standard laboratory procedures should be followed to prevent aerosol or dust formation.[3]

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.[1]

References

-

This compound - Echemi.

-

This compound - Echemi (Hangzhou Tianye Chemicals).

-

This compound - PubChem, National Center for Biotechnology Information.

-

This compound - ChemicalBook.

-

Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents (US8697876B2).

-

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone - BLDpharm.

-

(6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone - Sandoo Pharmaceuticals and Chemicals Co.,Ltd.

-

(6-broMopyridin-2-yl)(1-Methylpiperidin-4-yl)Methanone - Echemi.

-

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone - PubChem, National Center for Biotechnology Information.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C12H17N3O | CID 11401723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 613678-03-8 [chemicalbook.com]

- 5. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

- 6. sandoopharma.com [sandoopharma.com]

- 7. echemi.com [echemi.com]

- 8. (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | C12H15BrN2O | CID 17980300 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

Foreword: Strategic Importance in Medicinal Chemistry

(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a pivotal intermediate in contemporary drug discovery and development. Its structural motif, featuring a 2,6-disubstituted aminopyridine linked to an N-methylpiperidine moiety, is prevalent in a range of biologically active molecules. Notably, this compound serves as a key building block in the synthesis of novel therapeutic agents, including 5-HT1F agonists for the management of migraines.[1] A comprehensive understanding of its synthesis is therefore of significant value to researchers and scientists in the pharmaceutical industry. This guide provides a detailed, technically-grounded pathway for the preparation of this important compound, emphasizing the rationale behind the synthetic strategy and procedural details to ensure reproducibility and high purity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, this compound (3 ), points to an amide bond formation as the key strategic step. This bond connects the 6-aminopyridine-2-carboxylic acid fragment and the 1-methylpiperidine-4-carboxamide fragment. However, a more practical and higher-yielding forward synthesis is achieved through a two-step sequence commencing with a brominated pyridine precursor. This approach circumvents potential challenges with the reactivity of the free amino group on the pyridine ring during the amide coupling step.

The chosen synthetic strategy, therefore, involves:

-

Amide Coupling: Formation of the precursor, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2 ), via the coupling of an activated 6-bromopyridine-2-carboxylic acid derivative with 1-methylpiperidine.

-

Amine Installation: Conversion of the bromo-substituent on the pyridine ring to the desired primary amine, yielding the final product 3 .

This pathway is advantageous due to the commercial availability and stability of the starting materials, as well as the robust and well-documented nature of the chemical transformations involved.

Visualizing the Synthesis Pathway

Figure 1: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Brominated Precursor, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2)

The initial phase of the synthesis focuses on the construction of the core amide linkage. This is most effectively achieved by activating the carboxylic acid of 6-bromopyridine-2-carboxylic acid to facilitate nucleophilic attack by 1-methylpiperidine.

Starting Materials and Reagents

| Compound/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 6-Bromopyridine-2-carboxylic acid | 21190-87-4 | C₆H₄BrNO₂ | 202.01 | White to off-white solid, m.p. 192-194 °C. |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Cl₂OS | 118.97 | Colorless to yellow fuming liquid, pungent odor. Highly reactive with water. |

| 1-Methylpiperidine | 626-67-5 | C₆H₁₃N | 99.17 | Colorless liquid, strong amine odor. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless, volatile liquid with a mildly sweet odor. Common organic solvent. |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | White crystalline solid. Used for neutralization. |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | White crystalline solid. Used as a drying agent. |

Experimental Protocol

Step 1.1: Activation of 6-Bromopyridine-2-carboxylic acid

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 6-bromopyridine-2-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred slurry over a period of 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid is a key indicator.

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride and DCM under reduced pressure. This will yield the crude 6-bromo-2-picolinoyl chloride as an oil or solid, which can be used in the next step without further purification.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the reaction of thionyl chloride with atmospheric moisture, which would lead to the formation of HCl and SO₂ and reduce the efficiency of the acyl chloride formation.

-

Excess Thionyl Chloride: A slight excess ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 1.2: Amide Coupling with 1-Methylpiperidine

-

Dissolve the crude 6-bromo-2-picolinoyl chloride from the previous step in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 1-methylpiperidine (1.1 eq) in anhydrous DCM.

-

Add the 1-methylpiperidine solution dropwise to the stirred acyl chloride solution. A white precipitate of 1-methylpiperidine hydrochloride will form.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2 ).

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Low Temperature Addition: The reaction between the acyl chloride and the amine is highly exothermic. Adding the amine at 0 °C helps to control the reaction rate and prevent the formation of side products.

-

Aqueous Workup: The use of sodium bicarbonate neutralizes any remaining acidic species and allows for the separation of the organic product from water-soluble byproducts.

Part 2: Synthesis of this compound (3)

The final step of the synthesis involves the conversion of the aryl bromide to a primary amine. A copper-catalyzed amination reaction is a robust and effective method for this transformation.

Starting Materials and Reagents

| Compound/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2 ) | 613678-08-3 | C₁₂H₁₅BrN₂O | 283.16 | Solid. |

| Copper(I) oxide (Cu₂O) | 1317-39-1 | Cu₂O | 143.09 | Reddish-brown solid. Acts as a catalyst. |

| Ammonia source (e.g., aqueous ammonia) | 1336-21-6 | NH₄OH | 35.04 | Colorless liquid with a strong pungent odor. |

| Suitable solvent (e.g., N,N-Dimethylformamide - DMF) | 68-12-2 | C₃H₇NO | 73.09 | Colorless liquid, high boiling point. |

Experimental Protocol

-

In a pressure-rated reaction vessel, combine (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (2 ) (1.0 eq) and copper(I) oxide (>0.02 wt %).

-

Add a suitable high-boiling polar aprotic solvent such as DMF.

-

Add the ammonia source (e.g., a concentrated aqueous solution of ammonia).

-

Seal the reaction vessel and heat the mixture to a temperature below 80 °C. The exact temperature and reaction time will need to be optimized, but a typical range is 60-75 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the copper catalyst.

-

Dilute the filtrate with water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound (3 ).

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

Causality Behind Experimental Choices:

-

Copper(I) Oxide Catalyst: Copper catalysts are well-established for nucleophilic aromatic substitution reactions, particularly for the amination of aryl halides.

-

Elevated Temperature: The amination of an aryl bromide typically requires thermal energy to proceed at a practical rate. The use of a sealed vessel is necessary to maintain the concentration of the ammonia and to prevent the evaporation of the solvent at elevated temperatures.

-

Polar Aprotic Solvent: DMF is a suitable solvent as it can dissolve the reactants and withstand the reaction temperature.

Characterization of this compound (3)

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₇N₃O |

| Molecular Weight | 219.28 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point | 385.1 ± 42.0 °C at 760 mmHg[2] |

| Density | 1.2 ± 0.1 g/cm³[2] |

| Refractive Index | 1.581[2] |

Spectroscopic Data: While a publicly available, peer-reviewed spectrum is not readily available, commercial suppliers report the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.[3] Researchers should obtain and interpret this data to confirm the structure of their synthesized material. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons on the pyridine ring, the protons of the piperidine ring, and the N-methyl group. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

1-Methylpiperidine is a flammable and corrosive liquid. It should also be handled in a fume hood with appropriate PPE.

-

Copper(I) oxide can be harmful if inhaled or ingested. Avoid creating dust.

-

Ammonia has a strong, pungent odor and is corrosive. Work in a well-ventilated area and wear appropriate respiratory protection if necessary.

-

The amination reaction is carried out under pressure and at elevated temperatures. Use a properly rated and sealed reaction vessel and take appropriate safety precautions.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable pathway that proceeds through a brominated intermediate. The key transformations, amide bond formation and copper-catalyzed amination, are robust and well-precedented in organic synthesis. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable building block for application in medicinal chemistry and drug discovery programs.

References

- US8697876B2, Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists, Google P

-

(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, PubChem, [Link]

Sources

A-Z Guide to the Physicochemical Characterization of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone for Drug Development

Abstract

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fundamentally governed by its intrinsic physicochemical properties. These characteristics dictate the absorption, distribution, metabolism, and excretion (ADME) profile, ultimately defining the compound's viability as a therapeutic agent. This guide provides a comprehensive, technically-grounded framework for the full physicochemical characterization of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (CAS No. 613678-03-8), a compound of interest in contemporary drug discovery programs. While some predicted data for this molecule exists, this paper serves as a practical whitepaper for researchers, outlining the critical experimental protocols, explaining the causality behind methodological choices, and detailing how to interpret the resulting data. We will delve into the core parameters—solubility, pKa, lipophilicity, solid-state properties, and stability—providing validated, step-by-step workflows designed for immediate application in a drug development setting.

Introduction: The "Developability" Profile

In modern drug discovery, synthesis of a potent molecule is merely the first step. The subsequent, and arguably more challenging, phase is establishing its "developability"—the likelihood that it can be formulated into a safe, stable, and efficacious drug product. The molecule at the center of this guide, this compound, possesses structural motifs—an aminopyridine ring and a methylpiperidine moiety—that suggest specific physicochemical behaviors. Its characterization is therefore not just an academic exercise but a critical-path activity for any development program.

Molecular Structure:

-

Name: this compound

-

CAS Number: 613678-03-8[1]

-

Molecular Formula: C₁₂H₁₇N₃O[1]

-

Molecular Weight: 219.28 g/mol [2]

This guide is structured to empower researchers to generate a robust data package for this NCE, ensuring that decisions made during lead optimization and preclinical development are based on a solid foundation of empirical evidence.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical early-stage physicochemical property. Poor solubility can severely limit oral absorption, compromise in vitro assay data, and create significant formulation challenges.[3][4] For a molecule like this compound, it is essential to determine its thermodynamic solubility, which represents the true equilibrium state between the dissolved and solid forms of the compound.[3][5]

Relevance in Drug Development

-

Absorption: A drug must be in solution in the gastrointestinal tract to be absorbed.

-

Formulation: Solubility data dictates the choice of formulation strategy, from simple solutions to complex amorphous solid dispersions.[6]

-

Assay Integrity: Undissolved compound in biological assays can lead to inaccurate potency and toxicity measurements.[3]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the crystalline solid in a given medium.[7]

Objective: To determine the saturated concentration of the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Methodology:

-

Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into multiple 1.5 mL glass vials. The presence of undissolved solid at the end of the experiment is crucial for confirming equilibrium.[5][7]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of pre-warmed (e.g., 25°C or 37°C) phosphate-buffered saline (PBS, pH 7.4) to each vial.[5]

-

Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).[5] Allow the system to equilibrate for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.[5][8]

-

Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Analysis: Carefully aspirate the supernatant. Filter it through a low-binding 0.45 µm filter to remove any remaining particulates. Analyze the filtrate concentration using a validated HPLC-UV method against a standard curve prepared from a DMSO stock solution.[9][10][11]

Self-Validation: The protocol's integrity is maintained by visually confirming the presence of excess solid post-equilibration and by running samples in triplicate to ensure reproducibility.

Data Presentation & Interpretation

| Parameter | Buffer System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| Thermodynamic Solubility | PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | e.g., Poorly Soluble |

| Thermodynamic Solubility | FaSSIF | 37 | Experimental Value | Calculated Value | e.g., Moderately Soluble |

| Thermodynamic Solubility | FeSSIF | 37 | Experimental Value | Calculated Value | e.g., Soluble |

FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid

A low solubility value (<10 µg/mL) at pH 7.4 may indicate potential challenges for oral bioavailability and necessitate enabling formulation technologies.

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and un-ionized forms.[12] For this compound, which contains multiple basic nitrogen atoms (aminopyridine and piperidine), determining the pKa values is crucial for predicting its behavior across the physiological pH range of the human body (pH 1-8).

Relevance in Drug Development

-

Absorption: The charge state of a molecule dramatically affects its ability to permeate lipid membranes. The un-ionized form is generally more permeable.

-

Solubility: The ionized form is typically much more soluble in aqueous media. The pKa governs the pH-solubility profile.

-

Target Binding: The ionization state can be critical for interaction with the biological target.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[13][14]

Objective: To determine the pKa value(s) by monitoring pH changes as a titrant of known concentration is added to a solution of the compound.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water or a water/co-solvent mixture if solubility is low.[16] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement of basic pKa values.[15][16]

-

Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl, since the compound is basic).[15][16]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve) or by calculating the inflection point of the first derivative of the titration curve.[15][16]

Visualization: pKa Determination Workflow```dot

Caption: Integrated workflow for API solid-state characterization.

Data Presentation & Interpretation

| Analysis | Parameter | Result | Interpretation |

| DSC | Melting Point (Onset) | e.g., 175.4 °C | Indicates a crystalline solid with a defined melting temperature. |

| TGA | Mass Loss below 100°C | e.g., <0.1% | Sample is anhydrous (not a hydrate). |

| XRPD | Diffraction Pattern | Unique Peaks at 2θ | Confirms the crystalline form (e.g., "Form I"). Serves as a fingerprint for quality control. |

| ICH Stability | Degradation at 60°C/75%RH | e.g., 0.5% degradation after 4 weeks | Provides initial data for setting storage conditions and re-test period. |

This integrated analysis ensures the selection of the most stable and manufacturable solid form for further development.

Conclusion

The systematic physicochemical characterization of this compound, as outlined in this guide, is a non-negotiable component of its preclinical development. By rigorously applying these validated experimental protocols, researchers can build a comprehensive data package that illuminates the compound's strengths and weaknesses. This data-driven approach de-risks the development process, enables rational formulation design, and ultimately increases the probability of translating a promising molecule into a successful therapeutic. The methodologies described herein represent the industry-standard approach to generating a robust "developability" profile, forming the bedrock upon which all future clinical work is built.

References

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Giménez, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!. Retrieved from [Link]

-

Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link]

-

Wishrut Pharma. (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]

-

Element. (n.d.). Solid-State Characterization of Active Pharmaceutical Ingredients (APIs) and Excipients. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50. Retrieved from [Link]

-

Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

European Medicines Agency (EMA). (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Semantic Scholar. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

-

AxisPharm. (2024). Log D Measurement. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Spirtović-Halilović, S., et al. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 7(3), 153-167. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Pion Inc. (2024). Introduction to log P and log D in drug development. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C12H17N3O | CID 11401723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. agnopharma.com [agnopharma.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. evotec.com [evotec.com]

- 12. ijirss.com [ijirss.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to the Spectral Analysis of (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

This technical guide provides a comprehensive analysis of the spectral data for the compound (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Introduction

This compound is a heterocyclic compound featuring a substituted aminopyridine ring linked to a 1-methylpiperidine moiety via a ketone functional group. The precise characterization of its molecular structure is paramount for understanding its chemical properties, reactivity, and potential biological activity. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose, providing detailed information about the atomic connectivity and molecular weight of the compound.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this molecule. While experimental data is not publicly available, the predicted spectra and fragmentation patterns presented herein are based on established principles of spectroscopy and analysis of analogous structures, offering a robust framework for its characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectral data, the atoms in this compound have been systematically numbered as illustrated in the diagram below. This numbering convention will be used throughout this guide to assign specific signals in the NMR and MS spectra to their corresponding atoms or fragments.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | t | 1H | H4 |

| ~7.20 | d | 1H | H5 |

| ~6.40 | d | 1H | H3 |

| ~4.50 | s (br) | 2H | NH₂ |

| ~3.50 | m | 1H | H8 |

| ~2.90 | m | 2H | H10 (eq) |

| ~2.25 | s | 3H | H13 (N-CH₃) |

| ~2.10 | m | 2H | H10 (ax) |

| ~1.85 | m | 2H | H9, H12 (eq) |

| ~1.70 | m | 2H | H9, H12 (ax) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.0-8.0 ppm): The three protons on the aminopyridine ring are expected to appear in this region. The proton at the C4 position (H4) is anticipated to be a triplet due to coupling with the neighboring H3 and H5 protons. The H3 and H5 protons would appear as doublets. The electron-donating amino group at C6 will shield the adjacent H5 proton, causing it to appear at a relatively lower chemical shift (upfield) compared to the H3 proton.

-

Amino Protons (~4.50 ppm): The two protons of the primary amine (NH₂) are expected to give a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.

-

Piperidine Ring Protons (1.5-3.5 ppm): The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at C8 (H8) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at C9, C10, and C12 will also appear as multiplets. The protons on the carbons adjacent to the nitrogen (C10 and C12) will be deshielded and appear at a higher chemical shift compared to the C9 protons.

-

N-Methyl Protons (~2.25 ppm): The three protons of the N-methyl group (H13) are expected to appear as a sharp singlet in the upfield region.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum is detailed in the following table.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C7 (C=O) |

| ~160 | C6 |

| ~155 | C2 |

| ~140 | C4 |

| ~110 | C5 |

| ~105 | C3 |

| ~55 | C10, C12 |

| ~46 | C13 (N-CH₃) |

| ~45 | C8 |

| ~29 | C9 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (~200 ppm): The ketone carbonyl carbon (C7) is highly deshielded and is expected to appear at a very low field.

-

Aromatic Carbons (100-160 ppm): The five carbons of the pyridine ring will resonate in this region. The carbon attached to the amino group (C6) and the carbon adjacent to the ring nitrogen (C2) are expected to be the most downfield. The C4, C5, and C3 carbons will appear at progressively higher fields.

-

Piperidine and Methyl Carbons (25-60 ppm): The carbons of the 1-methylpiperidine moiety will appear in the upfield region. The carbons adjacent to the nitrogen (C10, C12, and C13) will be more deshielded than the other piperidine carbons (C8 and C9).

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is required.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically necessary to obtain a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

-

Calibrate the chemical shift scale using the deuterated solvent signal as a reference.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The predicted molecular ion and major fragments for this compound are listed below.

| m/z | Proposed Fragment |

| 219 | [M]⁺ (Molecular Ion) |

| 122 | [C₆H₆N₂O]⁺ |

| 98 | [C₆H₁₂N]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₇N]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at an m/z of 219, corresponding to the molecular weight of the compound (C₁₂H₁₇N₃O). The fragmentation pattern is likely to be dominated by cleavages at the bonds adjacent to the carbonyl group and within the piperidine ring.

Caption: Predicted mass spectrometry fragmentation pathway.

-

α-Cleavage: The bond between the carbonyl carbon and the piperidine ring, and the bond between the carbonyl carbon and the pyridine ring are susceptible to cleavage. This can lead to the formation of the aminopyridinoyl cation ([C₆H₆N₂O]⁺, m/z 122) and the 1-methylpiperidin-4-yl cation ([C₆H₁₂N]⁺, m/z 98).

-

Piperidine Ring Fragmentation: The piperidine ring can undergo further fragmentation, leading to smaller, stable ions. For example, the fragment at m/z 70 could arise from the loss of an ethyl group from the piperidine ring, and the fragment at m/z 57 could result from the subsequent loss of a methyl group.

Experimental Protocol for Mass Spectrometry Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to propose the structures of the major fragment ions.

-

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H NMR, ¹³C NMR, and mass spectral data for this compound. The interpretation of these spectra, along with the provided experimental protocols, offers a comprehensive framework for the structural characterization of this compound. While based on predictions, this analysis serves as a valuable resource for researchers working with this molecule or similar chemical structures, guiding their experimental work and data interpretation.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

ChemFrag. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

Royal Society of Chemistry. Supporting Information - Molecular Iodine-Mediated Formal [2+1+1+1] Cycloaddition Access to Pyrrolo[2,1-a]isoquinolins with DMSO as Methylene Source. [Link]

-

SpectraBase. (4-Aminophenyl)-(2-pyridinyl)methanone - Optional[13C NMR] - Chemical Shifts. [Link]

-

PMC. (2,6-Difluorophenyl)(4-methylpiperidin-1-yl)methanone. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

Technical Guide: The Mechanism of Action of Ulotaront, (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone

An In-Depth Analysis for Researchers and Drug Development Professionals

Executive Summary

This guide provides a detailed technical overview of the mechanism of action for Ulotaront (also known as SEP-363856), a novel psychotropic agent whose chemical structure is (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone.[1][2] Ulotaront represents a potential paradigm shift in the treatment of schizophrenia, moving beyond the classical dopamine D2 receptor antagonism that has defined antipsychotic therapy for decades.[3][4][5] Its therapeutic effects are believed to be mediated by a unique dual-agonist activity at two distinct G-protein coupled receptors (GPCRs): the Trace Amine-Associated Receptor 1 (TAAR1) and the Serotonin 1A (5-HT1A) receptor.[3][6][7] By simultaneously modulating these targets, Ulotaront fine-tunes key monoaminergic and glutamatergic neurotransmitter systems implicated in psychosis, offering the potential for broad efficacy with a more favorable side-effect profile.[7][8][9] This document will elucidate the molecular interactions, downstream signaling cascades, and the experimental methodologies used to validate this innovative mechanism.

Introduction: A New Class of Psychotropic Agent

For over 70 years, the primary strategy for treating psychosis has been the blockade of dopamine D2 receptors.[5][10] While effective for positive symptoms, this approach is often associated with significant adverse effects, including extrapyramidal symptoms (motor side effects), hyperprolactinemia, and metabolic disturbances, and has limited efficacy for the negative and cognitive symptoms of schizophrenia.[3][8]

Ulotaront emerged from a fundamentally different drug discovery paradigm. Instead of being designed for a specific target, it was identified through a target-agnostic, in vivo phenotypic screening platform designed to find compounds with antipsychotic-like behavioral profiles in rodents but without D2 or 5-HT2A receptor antagonism.[6][7] Subsequent pharmacological characterization revealed its novel mechanism as a TAAR1 and 5-HT1A agonist, leading to its designation as a first-in-class "-taront" medication and receiving Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia.[3][6][7]

Primary Molecular Targets and Functional Profile

Ulotaront's activity is not attributed to a single target but to its synergistic agonism at two distinct GPCRs.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR activated by endogenous trace amines (e.g., β-phenylethylamine, tyramine) and certain neurotransmitters.[11][12][13] It is expressed at relatively low levels in key brain regions that regulate monoaminergic systems, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN), where it functions as a critical modulator of dopamine, serotonin, and glutamate signaling.[14][15][16] Unlike autoreceptors, which typically provide negative feedback, TAAR1 activation provides a distinct layer of regulatory control over neurotransmitter firing and release.[11][13]

Serotonin 1A Receptor (5-HT1A)

The 5-HT1A receptor is a well-established target in neuropsychiatry, known for its role in mediating the effects of anxiolytics and antidepressants. As an autoreceptor on serotonin neurons in the DRN, its activation reduces neuronal firing, while its function as a postsynaptic receptor in regions like the cortex and hippocampus modulates downstream signaling. Agonism at 5-HT1A receptors is known to contribute to antipsychotic and pro-cognitive effects.

Binding and Functional Activity Data

In vitro functional profiling has demonstrated that Ulotaront is a potent agonist at both human TAAR1 and 5-HT1A receptors. Its primary activity is at TAAR1, where it acts as a full agonist.[6]

| Target Receptor | Compound | Activity | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Source |

| TAAR1 | Ulotaront | Full Agonist | 0.14 µM (140 nM) | 101% | [6] |

| 5-HT1A | Ulotaront | Agonist | ~1.4 µM (1400 nM) | - | [17] |

Table 1: In Vitro Functional Activity of Ulotaront. Data indicates that Ulotaront's potency is approximately one order of magnitude higher for TAAR1 than for the 5-HT1A receptor.[17]

Core Mechanism of Action: Integrated Neuromodulation

The therapeutic efficacy of Ulotaront is hypothesized to arise from the integrated downstream consequences of activating both TAAR1 and 5-HT1A receptors, leading to a stabilization of neuronal circuits without direct receptor blockade.

TAAR1-Mediated Signaling Pathways

As a GPCR, TAAR1 can couple to multiple G-protein subtypes, initiating diverse intracellular signaling cascades. The canonical and most studied pathway involves Gαs coupling.

-

Canonical Gαs Pathway: Upon agonist binding, TAAR1 undergoes a conformational change that facilitates its coupling to the stimulatory G-protein, Gαs. This activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[13][18] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB and other signaling proteins, ultimately modulating neuronal excitability and function.[13][19]

-

Non-Canonical Pathways: Emerging evidence suggests TAAR1 signaling is more complex. Studies have shown TAAR1 can also couple to Gαq, activating the Phospholipase C (PLC) pathway, and Gα13, stimulating RhoA activity.[11][20][21] Furthermore, TAAR1 activation can trigger phosphorylation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key regulator of cell survival and plasticity.[22] This multiplicity of signaling outputs allows TAAR1 to exert nuanced control over cellular function.

Synergistic Effects in Key Brain Circuits

The combined agonism of TAAR1 and 5-HT1A is thought to normalize aberrant neuronal activity in schizophrenia. Electrophysiology studies show that Ulotaront inhibits neuronal firing in both the VTA (a key dopamine hub) and the DRN (the primary serotonin source) via TAAR1 and 5-HT1A receptors, respectively.[7] This dual action is believed to modulate presynaptic dopamine and serotonin function, reducing hyperdopaminergic states associated with positive symptoms and potentially enhancing signaling in other pathways to address negative and cognitive symptoms, all without the need for direct D2 receptor blockade.[7][17]

Experimental Protocols for Mechanistic Validation

Characterizing the mechanism of a novel agent like Ulotaront requires specific, validated assays to confirm its interaction with and activation of its molecular targets. The following protocols represent foundational experiments for this purpose.

Protocol 1: TAAR1 Functional Potency via cAMP Assay

Objective: To quantify the potency (EC₅₀) and efficacy (Eₘₐₓ) of Ulotaront in activating the TAAR1 receptor by measuring the production of the second messenger, cAMP.

Causality: Since TAAR1 canonically couples to Gαs, an agonist will stimulate adenylyl cyclase, leading to a dose-dependent increase in intracellular cAMP.[18] Measuring this increase is a direct functional readout of receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for this measurement.[18][23]

Methodology (HTRF-based):

-

Cell Culture: Culture HEK293 cells stably expressing the human TAAR1 receptor in appropriate media (e.g., DMEM with 10% FBS). Plate cells into a 384-well assay plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution series of Ulotaront in a suitable assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Cell Stimulation: Remove culture media from the cells and add the diluted Ulotaront compound series. Include wells with buffer only (basal control) and a known TAAR1 agonist (positive control). Incubate the plate at room temperature for 30 minutes.[24]

-

Cell Lysis and Detection: Add the HTRF detection reagents sequentially as per the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit).[23] This typically involves adding a lysis buffer containing d2-labeled cAMP, followed by the Eu³⁺-cryptate-labeled anti-cAMP antibody.[24]

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the competitive immunoassay to reach equilibrium.[24]

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the amount of cAMP produced. Convert ratios to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log of the Ulotaront concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: Target Binding Affinity via Radioligand Assay

Objective: To determine the binding affinity (Kᵢ) of Ulotaront for the TAAR1 receptor.

Causality: A competitive binding assay measures the ability of an unlabeled compound (Ulotaront) to displace a labeled compound (a radioligand) that is known to bind to the target receptor with high affinity. The concentration at which Ulotaront displaces 50% of the radioligand (IC₅₀) is used to calculate its inhibitory constant (Kᵢ), a direct measure of binding affinity.

Methodology (Competitive Binding):

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing human TAAR1 or from relevant brain tissue.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-EPPTB, a TAAR1 antagonist), and a range of concentrations of unlabeled Ulotaront.

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Rapidly harvest the contents of each well onto filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Ulotaront. The resulting curve is used to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Directions

Ulotaront, chemically this compound, embodies a significant innovation in psychopharmacology. Its mechanism, centered on the dual agonism of TAAR1 and 5-HT1A receptors, represents a departure from the D2-centric models of antipsychotic action.[3][8] This approach offers a promising strategy to modulate the complex neurobiology of schizophrenia, potentially providing efficacy across positive, negative, and cognitive symptom domains with a reduced burden of motor and metabolic side effects.[8][9] While recent Phase 3 trials failed to meet their primary endpoints, potentially due to high placebo response rates, research into Ulotaront and other TAAR1 agonists continues for schizophrenia and other neuropsychiatric conditions like major depression and Parkinson's disease psychosis.[10][25] The continued exploration of this unique mechanism of action will undoubtedly provide critical insights into the pathophysiology of severe mental illness and pave the way for the next generation of therapeutics.

References

- Patsnap Synapse. (2024). What is Ulotaront used for?

- Gant, T. (2023). Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia. PMC - NIH.

- Dedic, N., et al. (2023).

- Saarinen, M., et al. (2023).

- Latacz, G., et al. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... for the Treatment of Psychotic Disorders. PMC - NIH.

- Jones, P. G., et al. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia.

- Jones, P. G., et al. (2021).

- Panas, M. W., et al. (2015).

- Wheeler, D. S., et al. (2015). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ulotaront.

- BioWorld. (2024). Researchers shed light on mechanisms behind TAAR1 activation.

- Wang, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.

- Michael, M., et al. (2020).

- Frontiers. (2023). Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment.

- Khan, F. Z., et al. (2024).

- Dedic, N., et al. (2019). SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action. PubMed.

- Dedic, N., et al. (2019). SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D 2 Receptor Mechanism of Action.

- bioRxiv. (2025). Structure based discovery of antipsychotic-like TAAR1 agonists.

- Semantic Scholar. (n.d.). In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists....

- ResearchGate. (2025). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes.

- Wikipedia. (n.d.). TAAR1.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization....

- PubMed. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).

- ACS Pharmacology & Translational Science. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights....

- NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).

- Wikipedia. (n.d.). Trace amine-associated receptor.

- YouTube. (2024). How to run a cAMP HTRF assay.

- BindingDB. (n.d.). Ki Summary.

- Frontiers. (n.d.). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications.

- NCBI. (2025).

- ChemicalBook. (2025). This compound.

- PubMed Central. (n.d.). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders.

- PubChem. (n.d.). This compound.

- MDPI. (2022).

- PubMed. (2023). Ligand recognition and G-protein coupling of trace amine receptor TAAR1.

- PubMed. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)

- PubMed Central. (n.d.). The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice.

- PubMed Central. (n.d.).

- IDEAS/RePEc. (n.d.). Ligand recognition and G-protein coupling of trace amine receptor TAAR1.

- PMC - NIH. (n.d.).

- Echemi. (n.d.). This compound.

Sources

- 1. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | C12H17N3O | CID 11401723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

- 8. What is Ulotaront used for? [synapse.patsnap.com]

- 9. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAAR1 - Wikipedia [en.wikipedia.org]

- 12. Trace amine-associated receptor - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 14. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic Potential of Ulotaront for Neuropsychiatric Disorders | Encyclopedia MDPI [encyclopedia.pub]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia. | Semantic Scholar [semanticscholar.org]

- 22. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. m.youtube.com [m.youtube.com]

- 25. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of Lasmiditan, a Selective 5-HT1F Receptor Agonist

Introduction: From a Key Synthetic Intermediate to a Novel Anti-Migraine Therapy

The landscape of migraine treatment has been significantly advanced by the development of targeted therapies. (6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a pivotal chemical intermediate, plays a crucial role in the synthesis of Lasmiditan, a first-in-class selective serotonin 5-HT1F receptor agonist.[1][2] Unlike triptans, which exhibit vasoconstrictive properties through their action on 5-HT1B/1D receptors, Lasmiditan offers a novel therapeutic mechanism devoid of significant vasoconstrictor activity, making it a valuable option for a broader range of migraine sufferers.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential in vitro assays to characterize the pharmacological profile of Lasmiditan. We will delve into the principles and detailed protocols for radioligand binding assays to determine affinity, and functional assays, including cAMP and GTPγS binding assays, to elucidate the agonist activity and signaling pathways of Lasmiditan at the human 5-HT1F receptor.

The Scientific Rationale: Why These Assays?

The characterization of a novel compound like Lasmiditan requires a multi-faceted in vitro approach to establish its potency, selectivity, and mechanism of action.

-